2-(6-chloro-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of this compound involves a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N’-carbonyldiimidazole . Subsequently, modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride was carried out .Molecular Structure Analysis
The molecular structure of this compound was evaluated by means of NMR and IR spectroscopy . The light triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state .Chemical Reactions Analysis
The chemical reactions of this compound involve the reaction of 7-hydroxy-4-methylcoumarin and ethylchloroacetate, followed by the addition of hydrazine hydrate .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various spectroscopic techniques, including HRMS, EIMS, IR, UV–Vis, 1H-NMR, 13C {1H} NMR and DEPT-135 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound is synthesized through methods such as condensations of salicylaldehyde with diethyl isopropylidenemalonate followed by hydrolyses, as demonstrated in the preparation of similar chromenyl acetic acids (Yamaguchi, Takahashi, & Kawase, 1992).
Structural Elucidation : Advanced techniques like NMR and X-ray crystallography are used for structural elucidation of chromene derivatives, offering insights into their chemical properties and potential applications (Barili et al., 2001).
Biological and Medicinal Research
Antimicrobial Activity : Derivatives of chromenyl acetic acids show promising results in antimicrobial activity against various bacterial strains, indicating potential use in developing antibacterial agents (Čačić et al., 2006).
Antineoplastic Activity : Compounds synthesized from chromenyl acetic acids are evaluated for their antineoplastic activities, suggesting potential applications in cancer research and treatment (Gašparová et al., 2013).
Analytical Applications
Spectrophotometric Determination : Certain chromenyl acetic acid derivatives are used as analytical reagents for the spectrophotometric determination of elements like molybdenum, highlighting their utility in analytical chemistry (Dass & Mehta, 1993).
Fluorescent Probing : Coumarin-based derivatives of chromenyl acetic acid have been developed as fluorescent probes for substances like cysteine, demonstrating applications in biochemical sensing and imaging (Dai et al., 2014).
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
Coumarin derivatives have been reported to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Coumarin derivatives have been known to influence a range of biochemical pathways, leading to various downstream effects .
Result of Action
Coumarin derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-coagulant, and anti-cancer effects .
Properties
IUPAC Name |
2-(6-chloro-4-methyl-2-oxochromen-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c1-6-8-4-7(13)2-3-10(8)17-12(16)9(6)5-11(14)15/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZVEZAEMPTRTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.